Superior Potency Across Multiple Isolated Tissue Preparations Compared to Muscarine and Carbachol
In a comparative study of seven muscarinic agonists evaluated across seven isolated tissue preparations (guinea pig taenia-coli, ileum, jejunum, trachea, atria; rat jejunum, urinary bladder), muscarone was identified as the most potent compound in all tissues tested [1]. Equieffective molar ratios were calculated relative to muscarone as the reference standard (set to 1.0), providing a quantitative hierarchy of potency. This study establishes muscarone as the benchmark for maximal potency in this pharmacological class within these specific assay systems [1].
| Evidence Dimension | Equieffective Molar Ratio (Potency relative to Muscarone) |
|---|---|
| Target Compound Data | 1.0 (reference standard) |
| Comparator Or Baseline | Muscarine, Carbachol, Oxotremorine, Oxathiolane, Dioxolane, Methylfurtrethonium (all >1.0) |
| Quantified Difference | Muscarone is the most potent; exact ratios vary by tissue but all comparators required higher molar concentrations to achieve equivalent effect. |
| Conditions | Seven isolated tissue preparations: guinea pig taenia-coli, ileum, jejunum, trachea, atria; rat jejunum, urinary bladder |
Why This Matters
For experimental designs requiring maximal muscarinic receptor activation with minimal compound mass—such as in vivo dosing studies or receptor reserve depletion assays—muscarone provides the highest potency baseline, reducing the amount of compound needed and potentially minimizing off-target effects related to high concentrations.
- [1] Grana, E., Lucchelli, A., Zonta, F., Santagostino-Barbone, M. G., & D'Agostino, G. (1986). Comparative studies of the postjunctional activities of some very potent muscarinic agonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(3), 213-218. View Source
